molecular formula C12H21NO5 B2549565 Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate CAS No. 66643-80-9

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate

Cat. No. B2549565
CAS RN: 66643-80-9
M. Wt: 259.302
InChI Key: UXXDARYIURDZSU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .


Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they contain a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex due to their multiple reactive groups. Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they are typically solid at room temperature . They have a molecular weight of around 245.28 and are typically stored at refrigerator temperatures .

Scientific Research Applications

Synthesis of Orthogonally Protected Amino Acids

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate has been utilized in the synthesis of orthogonally protected amino acids, specifically for the syntheses of edeine analogs. The absolute configuration of the asymmetric carbon atoms in these β-hydroxy-γ,δ-diamino products was determined via 1H NMR spectroscopy after conversion into piperidin-2-ones (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Role in Anionic Polymerization

This compound plays a significant role in the cleavage of β-ketoesters with sodium tert-butoxide, which is crucial for reactivating the pseudoterminated propagation centre in the anionic polymerization of methacrylates (Lochmann & Trekoval, 1981).

Synthesis of Non-Natural Alpha-Amino Acids

It's used in the synthesis of enantiopure non-natural alpha-amino acids. The key intermediate was obtained from l-glutamic acid, leading to a variety of delta,epsilon-unsaturated alpha-amino acids. This method was applied to synthesize (S)-2-amino-oleic acid (Constantinou-Kokotou et al., 2001).

X-Ray Crystal Structures

The treatment of ethyl (RS)-2,4,4-trimethyl-3-oxopentanoate under certain conditions resulted in the formation of various compounds, whose structures were established via X-ray analyses. This highlights its role in the formation of complex organic structures (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

Mechanism of Action

The mechanism of action for similar compounds involves the use of a coupling reagent to enhance amide formation . This process occurs without the addition of a base and results in the formation of dipeptides .

Safety and Hazards

Similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The future directions for the research and development of similar compounds involve expanding the applicability of AAILs . This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

properties

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXDARYIURDZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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